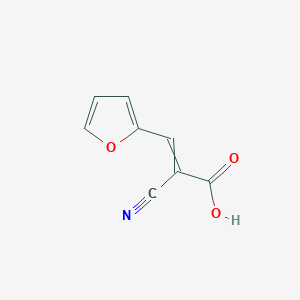

2-Cyano-3-(furan-2-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

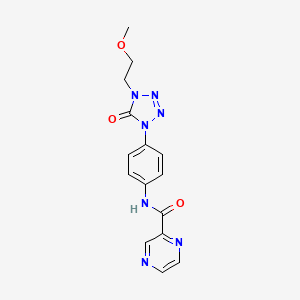

“2-Cyano-3-(furan-2-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 6332-92-9. It has a molecular weight of 163.13 . The IUPAC name for this compound is (2Z)-2-cyano-3-(2-furyl)-2-propenoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5NO3/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H, (H,10,11)/b6-4- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 218 - 220 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Structural Analysis : 2-Cyano-3-(furan-2-yl)prop-2-enoic acid has been synthesized through various chemical methods, such as the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate. Techniques like 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and Fourier Transform Infrared studies have been utilized to reveal its structure. These methods are essential for understanding the molecular composition and electronic properties of this compound (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Thermodynamic Characteristics : Research on ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives has provided insights into their enthalpic characteristics in condensed states, using bomb calorimetry and Knudsen effusion methods. These studies help in understanding the thermodynamic behavior of the compound's derivatives (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).

Biological and Pharmaceutical Research

Antimicrobial Activity : Investigations into the antimicrobial properties of derivatives of 2-cyano-3-(2′-furyl)propenic acid show their potential in inhibiting the growth of various microorganisms. Such studies are crucial for exploring the potential use of these compounds in medical and pharmaceutical applications (Balaz, Ilavský, Šturdı́k, & Kovác, 2008).

Anti-inflammatory Properties : Research on substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has demonstrated their anti-inflammatory activity. This research is indicative of the potential pharmaceutical applications of these compounds in treating inflammation-related disorders (Igidov et al., 2022).

Applications in Material Science

Electrochemical Cell Applications : A phenyl-conjugated Oligoene dye based on 2-cyano 3-(4-diphenylamino) phenyl prop 2-enoic acid has been synthesized and characterized for applications in electrochemical cells. Its structure and properties were confirmed through NMR and UV-Visible NIR spectrum analysis. This research indicates its potential use in solar cell efficiency enhancement (Shanmugam, Pandian, & Ramasamy, 2019).

Photophysical Properties in Solvents : Studies on the absorption and fluorescence characteristics of certain derivatives of this compound in various solvents highlight the influence of solvent polarity on these properties. Such research is valuable in the development of materials for photophysical applications (Kumari et al., 2017).

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Cyano-3-(furan-2-yl)prop-2-enoic acid involves the reaction of furan-2-carbaldehyde with malononitrile followed by decarboxylation and dehydration reactions.", "Starting Materials": [ "Furan-2-carbaldehyde", "Malononitrile", "Sodium ethoxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve furan-2-carbaldehyde (1.0 eq) and malononitrile (2.0 eq) in ethanol and add sodium ethoxide (2.0 eq) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with acetic acid and filter the resulting solid. Wash the solid with water and dry it to obtain the intermediate product, 2-Cyano-3-(furan-2-yl)prop-2-enoic acid ethyl ester.", "Step 3: Decarboxylate the intermediate product by heating it with a catalytic amount of sodium ethoxide in ethanol. Stir the reaction mixture at reflux for 6 hours.", "Step 4: Dehydrate the resulting product by heating it with acetic anhydride and pyridine. Stir the reaction mixture at reflux for 4 hours.", "Step 5: Acidify the reaction mixture with acetic acid and filter the resulting solid. Wash the solid with water and dry it to obtain the final product, 2-Cyano-3-(furan-2-yl)prop-2-enoic acid." ] } | |

| 6332-92-9 | |

Molecular Formula |

C8H5NO3 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(furan-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H5NO3/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4- |

InChI Key |

ZQEYJNCEFQYAPJ-XQRVVYSFSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C(/C#N)\C(=O)O |

SMILES |

C1=COC(=C1)C=C(C#N)C(=O)O |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

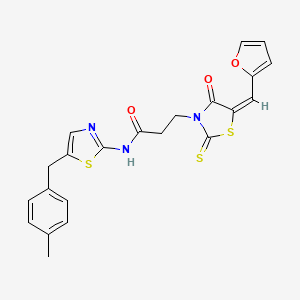

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)

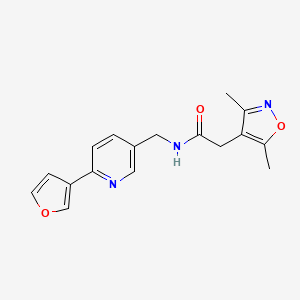

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)

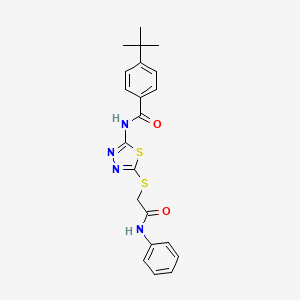

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)